molecular formula C17H18O B1360490 2',4'-dimethyl-3-phenylpropiophenone CAS No. 898764-27-7

2',4'-dimethyl-3-phenylpropiophenone

Cat. No.: B1360490
CAS No.: 898764-27-7
M. Wt: 238.32 g/mol
InChI Key: BMOJWSFQOCHWCN-UHFFFAOYSA-N
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Description

2’,4’-dimethyl-3-phenylpropiophenone is an organic compound with the molecular formula C17H18O. It is a member of the propiophenone family, characterized by the presence of a phenyl group attached to a propiophenone backbone. This compound is primarily used in scientific research and has various applications in chemistry and related fields .

Scientific Research Applications

2’,4’-dimethyl-3-phenylpropiophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: In the development of biochemical assays and as a reference compound in analytical studies.

    Medicine: Potential use in the synthesis of pharmaceutical compounds and drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell growth and differentiation . Additionally, 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, which can result in altered enzyme activity and subsequent changes in metabolic pathways . Furthermore, 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one is effective without causing harm .

Metabolic Pathways

1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound can influence the activity of enzymes involved in the oxidative metabolism of lipids and carbohydrates . Additionally, 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one within cells and tissues are essential for its activity. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one can localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of this compound within the cell can determine its specific effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dimethyl-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

Industrial production of 2’,4’-dimethyl-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’,4’-dimethyl-3-phenylpropiophenone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Mechanism of Action

The mechanism of action of 2’,4’-dimethyl-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-dimethyl-3-phenylpropiophenone
  • 4’-methyl-3-phenylpropiophenone
  • 3-phenylpropiophenone

Comparison

2’,4’-dimethyl-3-phenylpropiophenone is unique due to the presence of two methyl groups at the 2’ and 4’ positions on the aromatic ring. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, 2’,3’-dimethyl-3-phenylpropiophenone has methyl groups at different positions, leading to variations in its reactivity and applications .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOJWSFQOCHWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643977
Record name 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-27-7
Record name 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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